![molecular formula C23H16F3N3O2 B2930285 N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 898420-39-8](/img/structure/B2930285.png)
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). It has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of quinazoline derivatives, including those with modifications similar to N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide, involves reactions that yield condensed triazines and triazoles with potential for further chemical investigation and application in materials science (Reimlinge, Billiau, & Lingier, 1976).
- Research into substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their derivatives highlights the versatility of these compounds in synthesizing diverse molecular structures, providing a basis for the development of new chemical entities with potential therapeutic applications (Chau, Saegusa, & Iwakura, 1982).
Potential Antimicrobial and Antitumor Applications
- A study on the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, indicates the exploration of quinazoline derivatives for improved pharmacological profiles, aiming at enhancing aqueous solubility for in vivo evaluation, which may imply potential applications in cancer therapy (Bavetsias et al., 2002).
- Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities, indicating the potential use of such compounds in developing new antibacterial and antifungal treatments (Desai, Dodiya, & Shihora, 2011).
Exploration of Pharmacological Activities
- Synthesis of novel 2,3‐dihydroquinazolin‐4(1H)‐one derivatives and their evaluation as potential anticonvulsant agents demonstrate the continuous exploration of quinazoline derivatives for therapeutic applications, providing insights into the structural requirements for anticonvulsant activity and suggesting mechanisms of action through GABAA receptor binding (Kothayer et al., 2019).
- The development of quinazoline derivatives as potential antimicrobial agents showcases the ongoing research into the utility of these compounds in addressing bacterial and fungal infections, highlighting their significance in medicinal chemistry (Desai, Shihora, & Moradia, 2007).
Propiedades
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O2/c1-14-27-20-12-5-3-10-18(20)22(31)29(14)16-8-6-7-15(13-16)28-21(30)17-9-2-4-11-19(17)23(24,25)26/h2-13H,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJMBAZGHLBOKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.